5,6-Dimethoxy-1-aminoindane HCl
Overview
Description
5,6-Dimethoxy-1-aminoindane hydrochloride is a chemical compound with the molecular formula C11H15NO2.HCl and a molecular weight of 229.70 g/mol . It is a derivative of aminoindane, a class of compounds known for their psychoactive properties . This compound is primarily used in research settings, particularly in the fields of proteomics and neurochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-aminoindane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxy-1-indanone.
Reduction: The indanone is reduced to 5,6-dimethoxy-1-indanol using a reducing agent such as sodium borohydride.
Amination: The indanol is then converted to 5,6-dimethoxy-1-aminoindane through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the aminoindane is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 5,6-Dimethoxy-1-aminoindane hydrochloride are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1-aminoindane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: 5,6-Dimethoxy-1-indanone.
Reduction: 5,6-Dimethoxy-1-indanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
5,6-Dimethoxy-1-aminoindane hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Investigated for potential therapeutic applications in neuropsychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1-aminoindane hydrochloride primarily involves its interaction with neurotransmitter systems. It acts as a serotonin releasing agent, increasing the levels of serotonin in the synaptic cleft by inhibiting its reuptake. This leads to enhanced serotonergic activity, which can affect mood, cognition, and perception .
Comparison with Similar Compounds
Similar Compounds
5,6-Methylenedioxy-2-aminoindane (MDAI): Known for its empathogenic effects and selective serotonin releasing properties.
5-Iodo-2-aminoindane (5-IAI): Similar in structure but with an iodine substituent, affecting its pharmacological profile.
2-Aminoindane (2-AI): Lacks the methoxy groups, resulting in different chemical and biological properties.
Uniqueness
5,6-Dimethoxy-1-aminoindane hydrochloride is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups enhance its ability to interact with serotonin receptors, making it a valuable compound for neurochemical research .
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULANTAURATVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700666 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83402-82-8 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83402-82-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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